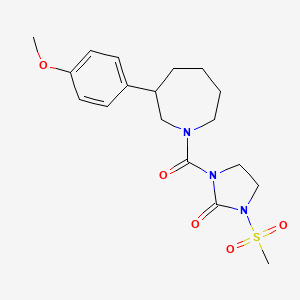![molecular formula C20H20BrN3O3S B2387273 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189443-43-3](/img/structure/B2387273.png)
3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[45]dec-3-en-2-one is a spiro compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities Spiro compounds are characterized by a bicyclic structure where two rings are connected through a single atom, creating a rigid and three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multicomponent reactions that are efficient and yield high purity products. One common method is the Ugi reaction, which is a one-pot multicomponent reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid. This reaction is known for its versatility and ability to produce complex molecules in a single step.
Another approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. This method is particularly useful for synthesizing spiro compounds with nitrogen atoms in their structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Microwave-assisted synthesis has also been explored as a method to reduce reaction times and improve yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer cells, the compound may inhibit enzymes involved in cell cycle regulation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: This compound shares a similar spiro structure but with different substituents, leading to variations in biological activity.
Spirotetramat: Another spiro compound used as an insecticide, showcasing the versatility of spiro compounds in different applications.
Uniqueness
3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific combination of a bromophenyl group and a tosyl group, which confer distinct chemical properties and potential biological activities. Its rigid spiro structure also contributes to its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-14-2-8-17(9-3-14)28(26,27)24-12-10-20(11-13-24)22-18(19(25)23-20)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBJYXSRVFAMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-3-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2387199.png)

![3-methyl-2-(thian-4-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B2387202.png)


![Ethyl 3-(3,4-dimethoxyphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2387205.png)

![Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2387208.png)
![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)

